molecular formula C26H33NO6 B1674219 Lacidipine CAS No. 103890-78-4

Lacidipine

Cat. No. B1674219
M. Wt: 455.5 g/mol
InChI Key: GKQPCPXONLDCMU-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lacidipine is a lipophilic dihydropyridine calcium channel blocker used to treat hypertension . It has a slow onset of action and does not lead to reflex tachycardia . It acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure . It is available as once-daily oral tablets containing 2 or 4 mg of the active compound .


Synthesis Analysis

Lacidipine is a lipophilic drug containing a dihydropyridine ring that is responsible for its activity . Various analytical techniques have been proposed for the determination of Lacidipine in pharmaceutical dosage forms, in pure form, and in biological fluids . These include ultra violet/visible spectrophotometric, spectroflourimetric, high performance liquid chromatography, high performance thin layer chromatography, electro-analytical, bioanalytical and miscellaneous methods such as microbiological assay, X-ray diffraction, differential scanning calorimetry .


Molecular Structure Analysis

Lacidipine is a highly lipophilic molecule that interacts with biological membranes . It has a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout . Its molecular formula is C26H33NO6 .


Chemical Reactions Analysis

Lacidipine is a lipophilic drug containing a dihydropyridine ring that is responsible for its activity . Various analytical techniques have been proposed for the determination of Lacidipine in pharmaceutical dosage forms, in pure form, and in biological fluids .


Physical And Chemical Properties Analysis

Lacidipine is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity . It is a highly lipophilic molecule that interacts with the biological membranes .

Safety And Hazards

Lacidipine is harmful if swallowed . It should be handled with care and any contact with the skin or eyes should be avoided . In case of ingestion, medical attention should be sought immediately .

Future Directions

Lacidipine has shown potentially beneficial antiatherosclerotic effects . Future research could focus on developing more easily adoptable methods for the estimation of Lacidipine in pharmaceutical dosage forms, biological matrices, and for the physical characterization of Lacidipine .

properties

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046429
Record name Lacidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

By blocking the voltage-dependent L-type calcium channels, it prevents the transmembrane calcium influx. Normally, calcium ions serve as intracellular messengers or activators in exictable cells including vascular smooth muscles. The influx of calcium ultimately causes the excitation and depolarization of the tissues. Lacidipine inhibits the contractile function in the vascular smooth muscle and reduce blood pressure. Due to its high membrane partition coefficient, some studies suggest that lacidipine may reach the receptor via a two-step process; it first binds and accumulates in the membrane lipid bilayer and then diffuses within the membrane to the calcium channel receptor. It is proposed that lacidipine preferentially blocks the inactivated state of the calcium channel. Through its antioxidant properties shared amongst other dihydropyridine calcium channel blockers, lacidipine demonstrates an additional clinical benefit. Its antiatherosclerotic effects are mediated by suppressing the formation of reactive oxygen species (ROS) and subsequent inflammatory actions by chemokines, cytokines and adhesion molecules, thus reducing atherosclerotic lesion formation. Lacidipine may also suppress cell proliferation and migration in smooth muscle cells and suppress the expression of matrix metalloproteinases, which affects the stability of atheromatous plaques.
Record name Lacidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lacidipine

CAS RN

103890-78-4
Record name Lacidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103890-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lacidipine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103890784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lacidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lacidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LACIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260080034N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lacidipine
Reactant of Route 2
Reactant of Route 2
Lacidipine
Reactant of Route 3
Reactant of Route 3
Lacidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Lacidipine
Reactant of Route 5
Reactant of Route 5
Lacidipine
Reactant of Route 6
Reactant of Route 6
Lacidipine

Citations

For This Compound
8,890
Citations
PL McCormack, AJ Wagstaff - Drugs, 2003 - Springer
… to 4 years of therapy with lacidipine 4–6 mg/day … lacidipine compared with atenolol in patients completing the full 4 years of the study. Between-group differences in favour of lacidipine …
Number of citations: 70 link.springer.com
A Zanchetti, MG Bond, M Hennig, A Neiss, G Mancia… - Circulation, 2002 - Am Heart Assoc
… of a 4-year treatment based on either lacidipine or atenolol on an index of carotid atherosclerosis, … A significant (P<0.0001) effect of lacidipine was found compared with atenolol, with a …
Number of citations: 869 www.ahajournals.org
G Leonetti, B Magnani, AC Pessina… - American journal of …, 2002 - academic.oup.com
Background: Irrespective of their clinical relevance, side effects cannot be considered a negligible problem in antihypertensive therapy. The aim of this trial was to evaluate the …
Number of citations: 235 academic.oup.com
C Rhoda Lee, HM Bryson - Drugs, 1994 - Springer
… In studies using ambulatory blood pressure monitoring, lacidipine 2 to 8mg … lacidipine 2 to 8 mg/dayfor 1 to 4 months in dose-finding studies. When administered once daily, lacidipine 4 …
Number of citations: 80 link.springer.com
A Zanchetti, MG Bond, M Hennig, A Neiss… - Journal of …, 1998 - journals.lww.com
Background The possibility that calcium antagonists exert an anti-atherosclerotic action at least partly independently of the blood-pressure-lowering effect is supported by results of a …
Number of citations: 364 journals.lww.com
ST Hall, SM Harding, GL Evans… - Journal of …, 1991 - journals.lww.com
… Each received a single 4-mg oral dose of lacidipine and an intravenous infusion of 400 pug of lacidipine over 30 min in a randomized crossover study. A comparison of the determined …
Number of citations: 38 journals.lww.com
EB Basalious, N Shawky, SM Badr-Eldin - International journal of …, 2010 - Elsevier
The aim of this study was to develop and optimize SNEDDS formulations containing surfactants reported to be bioenhancers for improvement of dissolution and oral absorption of …
Number of citations: 325 www.sciencedirect.com
G Mancia, G Parati, M Hennig, B Flatau… - Journal of …, 2001 - journals.lww.com
Background Baseline data from the European Lacidipine Study on Atherosclerosis (ELSA) have shown that carotid intima–media thickness (IMT) is not related to diastolic blood …
Number of citations: 535 journals.lww.com
FTM van Amsterdam, A Roveri, M Maiorino… - Free Radical Biology …, 1992 - Elsevier
… rat brain tissue, lacidipine showed an activity comparable to … indicate highly protective activities of lacidipine in salt-loaded … this study is to assess the antioxidant capacity of lacidipine. …
Number of citations: 144 www.sciencedirect.com
S Taddei, A Virdis, L Ghiadoni, S Uleri, A Magagna… - …, 1997 - Am Heart Assoc
Essential hypertension is characterized by impaired endothelium-dependent vasodilation. The present study was designed to test whether antihypertensive treatment with the calcium …
Number of citations: 189 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.